molecular formula C8H10O3 B042101 Hexahydrophthalic anhydride CAS No. 85-42-7

Hexahydrophthalic anhydride

Cat. No. B042101
CAS RN: 85-42-7
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydrophthalic anhydride (HHPA) is an organic compound that belongs to the class of cyclic anhydrides . It is also known as hexahydroisobenzofuran-1,3-dione and 1,2-cyclohexanedicarboxylic anhydride . It is a white, solid crystalline material or a clear, colorless, viscous liquid . It has a molecular weight of 154.17 .


Synthesis Analysis

HHPA is synthesized by the reaction of hexahydrophthalic acid with phthalic anhydride in the presence of a catalytic amount of sulfuric acid . A method for preparing HHPA involves heating phthalic anhydride to 50°C and injecting it into a phthalic anhydride dissolving tower. The dissolved phthalic anhydride solution is pressurized and injected into a constant-pressure reaction kettle or a fixed bed reactor filled with a selective hydrogenation catalyst to carry out a selective hydrogenation reaction .


Molecular Structure Analysis

The molecular formula of HHPA is C8H10O3 . It is a saturated dicarboxylic anhydride and will undergo most of the reactions typical of this class of compounds .


Chemical Reactions Analysis

HHPA can undergo esterification reactions with alcohols to produce cyclohexane-1,2-dicarboxylate plasticizers . It is also used as an intermediate for coating resins, plasticizers, insect repellents, and rust inhibitors, and as a hardener for epoxy resins .


Physical And Chemical Properties Analysis

HHPA is a dry powder or solid in various forms, or a clear, colorless, viscous liquid . It has a boiling point of 564.8°F, a molecular weight of 154.17, and a freezing/melting point of 89.6°F .

Scientific Research Applications

  • Biological Monitoring : Hexahydrophthalic anhydride's binding sites to human serum albumin have been identified, allowing for biological monitoring of exposure by analyzing tryptic peptides (Kristiansson, Lindh, & Jönsson, 2003).

  • Quantifying Protein Adducts : A method was developed to quantify protein adducts of hexahydrophthalic anhydride in human plasma, useful for assessing exposure levels in the chemical industry (Rosqvist, Johannesson, Lindh, & Jönsson, 2000).

  • Monitoring Method : A method for biological monitoring of hexahydrophthalic anhydride by determining hexahydrophthalic acid in urine using gas chromatography was developed, providing a reliable tool for exposure monitoring (Jönsson & Skarping, 1991).

  • Immunological Reactions : Specific IgE serum antibodies are implicated in nasal symptoms caused by hexahydrophthalic anhydride exposure, leading to mast cell degranulation and inflammation in some workers (Nielsen et al., 1994).

  • Airway Diseases : Nasal lavage fluid proteins in humans can form adducts with hexahydrophthalic anhydride, potentially causing airway diseases (Johannesson et al., 2004).

  • Sensitization in Workers : Exposure to hexahydrophthalic anhydride can cause sensitization in workers, with short-time peak exposures impacting immunoglobulin E sensitization (Welinder, Jönsson, Nielsen, Ottosson, & Gustavsson, 1994).

  • Biomarkers for Exposure : Long-term exposure to hexahydrophthalic anhydride is associated with specific antibodies and work-related symptoms, with adduct levels of 40 fmol/ml plasma being a potential biomarker for exposure and risk assessment (Rosqvist et al., 2003).

  • Toxicokinetics and Biological Monitoring : Analyzing hexahydrophthalic acid in plasma or urine is useful for monitoring exposure to gaseous hexahydrophthalic anhydride, showing close correlations to air concentrations (Jönsson & Skerfving, 1993).

  • Structural and Spectroscopic Properties : The decarboxylation of hexahydrophthalic anhydride by tertiary amines at low temperatures produces a new product with unique structural and spectroscopic properties (Bayer, Schreyer, Gieren, & Lamm, 1985).

  • Allergenic Properties : Hexahydrophthalic anhydride is highly allergenic and can persist in the upper respiratory and alimentary tracts after inhalation exposure, potentially impacting workers with allergy symptoms (Lindh et al., 1999).

Safety And Hazards

HHPA may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can cause serious eye damage and may cause an allergic skin reaction . It is recommended to handle HHPA in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The global market size of HHPA and its growth rate from 2017 to 2021, as well as forecasts for its market size to the end of 2027 and its growth rate from 2022 to 2027, have been described . HHPA finds application in durable, high gloss, weather-resistant coatings, and high-end electrical applications .

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026515
Record name Hexahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid.
Record name 1,3-Isobenzofurandione, hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexahydrophthalic anhydride, all isomers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/797
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F
Record name Hexahydrophthalic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

149 °C (open cup), 300.2 °F
Record name Hexahydrophthalic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction
Record name Hexahydrophthalic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.19 at 40 °C, 5.3
Record name Hexahydrophthalic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

Relative vapor density (air = 1): 5.3, 1.19
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2)
Record name Hexahydrophthalic anhydride, all isomers
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/797
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Product Name

Hexahydrophthalic anhydride

Color/Form

Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C

CAS RN

85-42-7, 14166-21-3, 71749-03-6
Record name Hexahydrophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrophthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclohexane-1,2-dicarboxylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014166213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrophthalic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-cyclohexane-1,2-dicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexahydrophthalic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

32 °C, 35-36 °C, 89.6 °F
Record name Hexahydrophthalic anhydride
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7912
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1643
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAHYDROPHTHALIC ANHYDRIDE, ALL ISOMERS
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1026
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydrophthalic anhydride
Reactant of Route 2
Hexahydrophthalic anhydride
Reactant of Route 3
Hexahydrophthalic anhydride
Reactant of Route 4
Hexahydrophthalic anhydride
Reactant of Route 5
Hexahydrophthalic anhydride
Reactant of Route 6
Hexahydrophthalic anhydride

Citations

For This Compound
2,300
Citations
B Steinmann - Journal of applied polymer science, 1989 - Wiley Online Library
… ester (HHDGE) as well as the monoepoxides phenyl glycidyl ether (PGE) and cyclohexane carboxylic acid glycidyl ester (CHGE) were cured with hexahydrophthalic anhydride (HHPA) …
Number of citations: 72 onlinelibrary.wiley.com
B Jönsson, H Welinder, G Skarping - International archives of occupational …, 1991 - Springer
Post-shift and next-morning urine was sampled from workers exposed to hexahydrophtalic anhydride (HHPA), an epoxy hardener, sensitising at low exposure levels. Exposure levels of …
Number of citations: 18 link.springer.com
B Jönsson, H Welinder, G Skarping - Journal of Chromatography A, 1991 - Elsevier
Two methods for the determination of hexahydrophthalic anhydride (HHPA) in air were developed. In a solid sorbent method, HHPA was sampled in Amberlite XAD-2 tubes, eluted in …
Number of citations: 23 www.sciencedirect.com
S Rosqvist, G Johannesson, CH Lindh… - Journal of …, 2000 - pubs.rsc.org
Hexahydrophthalic anhydride (HHPA) and methylhexahydrophthalic anhydride (MHHPA) are two highly allergenic compounds used in the chemical industry. A method was developed …
Number of citations: 19 pubs.rsc.org
RA Nyquist - Applied spectroscopy, 1990 - opg.optica.org
… hexahydrophthalic anhydride in solutions such as CC14, CHC13, and (CHs)SO, compared to where the decreases occur for hexahydrophthalic anhydride … hexahydrophthalic anhydride…
Number of citations: 28 opg.optica.org
HE Welinder, BAG Jönsson, JE Nielsen… - Scandinavian journal of …, 1994 - JSTOR
Objectives — Exposure-response relationships in the formation of specific antibodies to hexahydrophthalic anhydride (HHPA) was studied in exposed workers. Methods — The relation …
Number of citations: 60 www.jstor.org
CH Lindh, BAG Jönsson - … of Chromatography B: Biomedical Sciences and …, 1998 - Elsevier
A method was developed for the determination of human hemoglobin (Hb) adducts from hexahydrophthalic anhydride (HHPA) and methylhexahydrophthalic anhydride (MHHPA). The …
Number of citations: 23 www.sciencedirect.com
FC Novello, ME Christy - Journal of the American Chemical …, 1951 - ACS Publications
Condensation between «s-hexahydrophthalic anhydride and … cis-Hexahydrophthalic anhydride underwent the Perkin … activity, cis-hexahydrophthalic anhydride was considered a …
Number of citations: 2 pubs.acs.org
LC Grammer, MA Shaughnessy… - … of Occupational and …, 1994 - journals.lww.com
… disease in workers exposed to hexahydrophthalic anhydride. We performed a medical and … respiratory disease due to hexahydrophthalic anhydride is most closely associated with …
Number of citations: 41 journals.lww.com
MH Kristiansson, CH Lindh, BAG Jönsson - Biomarkers, 2003 - Taylor & Francis
Hexahydrophthalic anhydride (HHPA) is a highly sensitizing industrial chemical that is known to covalently bind to endogenous proteins. The aim of this study was to determine the …
Number of citations: 26 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.